methyl 1-oxo-1H-isochromene-4-carboxylate
Overview
Description
Methyl 1-oxo-1H-isochromene-4-carboxylate, also known as Methyl Warfarin, is a chemical compound with the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol. This compound is notable for its valuable properties in both scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-oxo-1H-isochromene-4-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method includes the use of SnCl2 and NaOAc in THF to produce methyl 1-hydroxyindole-3-carboxylate, which is then methylated using MeI to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in bulk, ensuring high-quality standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxo-1H-isochromene-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include SnCl2, NaOAc, and MeI. The conditions often involve solvents like THF and specific temperature and pressure settings to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the methylation of methyl 1-hydroxyindole-3-carboxylate using MeI results in the formation of phytoalexin .
Scientific Research Applications
Methyl 1-oxo-1H-isochromene-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard for various analytical techniques.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of methyl 1-oxo-1H-isochromene-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-hydroxyindole-3-carboxylate: A precursor in the synthesis of methyl 1-oxo-1H-isochromene-4-carboxylate.
Phytoalexin: A product formed from the methylation of methyl 1-hydroxyindole-3-carboxylate.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it valuable for various scientific and industrial applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications set it apart from similar compounds.
Properties
IUPAC Name |
methyl 1-oxoisochromene-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-14-10(12)9-6-15-11(13)8-5-3-2-4-7(8)9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZBJTNKYCLBET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=O)C2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408618 | |
Record name | methyl 1-oxo-1H-isochromene-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34014-46-5 | |
Record name | methyl 1-oxo-1H-isochromene-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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